molecular formula C24H18ClFN2O3S B5314158 methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5314158
M. Wt: 468.9 g/mol
InChI Key: BDOMGVCBFWKERG-MUUKASMTSA-N
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Description

Methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative with a complex substitution pattern. Its core structure includes a fused thiazole-pyrimidine ring system, with a (2Z)-configured 2-chloro-6-fluorobenzylidene moiety at position 2, a methyl group at position 7, a 3-oxo group, an (E)-2-phenylethenyl substituent at position 5, and a methyl carboxylate at position 6. The chloro and fluoro substituents on the benzylidene group introduce electron-withdrawing effects, while the phenylethenyl group enhances conjugation. This compound is synthesized via condensation of substituted aldehydes with thiouracil precursors under acidic conditions, a method consistent with related derivatives .

Properties

IUPAC Name

methyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O3S/c1-14-21(23(30)31-2)19(12-11-15-7-4-3-5-8-15)28-22(29)20(32-24(28)27-14)13-16-17(25)9-6-10-18(16)26/h3-13,19H,1-2H3/b12-11+,20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOMGVCBFWKERG-MUUKASMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. Its unique structure and substituents suggest potential biological activities that are of interest in pharmacological research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C23H17ClF2N2O3S
Molecular Weight 491.4 g/mol
IUPAC Name This compound
CAS Number 624726-65-4

The compound features a thiazolo[3,2-a]pyrimidine core with various functional groups that may influence its biological activity.

Interaction with Biological Targets

The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Case Studies and Experimental Findings

Research has indicated that thiazolopyrimidine derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have shown that similar compounds possess antimicrobial properties against various pathogens.
    • Example: A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Thiazolopyrimidines have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
    • Example: A related compound was found to inhibit cell proliferation in breast cancer cell lines through apoptosis induction mechanisms.
  • Neuropharmacological Effects : Compounds in this class have been evaluated for their effects on the central nervous system (CNS), particularly their interactions with GABA receptors.
    • Example: A study indicated that a similar thiazolopyrimidine derivative exhibited anxiolytic effects in animal models by enhancing GABAergic transmission.

In Vitro and In Vivo Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profiles of this compound:

  • Binding Affinity Studies : Radioligand binding assays have demonstrated the compound's affinity for GABA receptors similar to established benzodiazepines.
    • Findings: The compound showed a competitive binding profile with a Ki value comparable to diazepam.
  • Behavioral Tests : In vivo tests using rodent models assessed anxiolytic and sedative effects.
    • Results: The compound significantly increased the duration of sleep induced by pentobarbital, indicating potential hypnotic properties.

Summary of Biological Activities

Activity TypeObservations
Antimicrobial Effective against common pathogens
Anticancer Induces apoptosis in cancer cells
CNS Effects Anxiolytic and sedative properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzylidene Group

The benzylidene substituent significantly influences electronic and steric properties:

  • Target compound : 2-chloro-6-fluorobenzylidene (electron-withdrawing substituents).
  • Analog 1 : 2,4,6-Trimethylbenzylidene (electron-donating methyl groups; ).
  • Analog 2: 4-Cyanobenzylidene (strong electron-withdrawing cyano group; ).
  • Analog 3 : 2-Fluoro-4-methoxybenzylidene (mixed electron-withdrawing/donating substituents; ).

Position 5 Substitutions

  • Target compound : (E)-2-Phenylethenyl group (conjugated system).
  • Analog 4 : 5-Phenyl ().
  • Analog 5 : 5-(5-Methylfuran-2-yl) ().

The phenylethenyl group in the target compound extends conjugation, which could influence UV-Vis absorption and redox behavior compared to non-conjugated substituents.

Physical Properties

Compound Melting Point (°C) Yield (%) Molecular Formula
Target Compound Not reported Not reported C₂₄H₁₈ClF₂N₂O₃S
2,4,6-Trimethylbenzylidene analog (11a) 243–246 68 C₂₀H₁₀N₄O₃S
4-Cyanobenzylidene analog (11b) 213–215 68 C₂₂H₁₇N₃O₃S
2-Fluoro-4-methoxy analog Not reported Not reported C₂₄H₂₁FN₂O₅S (Mr = 468.49)

Higher melting points in analogs with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in , mp 427–428 K) suggest increased crystallinity due to steric hindrance and hydrogen bonding .

Structural and Spectroscopic Analysis

NMR and IR Data

  • Target compound : Expected IR peaks for C=O (~1700 cm⁻¹), C≡N (~2220 cm⁻¹, if present), and NH stretches (~3400 cm⁻¹).
  • Analog 1 (11a) : IR shows NH (3436, 3173 cm⁻¹), CN (2219 cm⁻¹); ¹H NMR confirms aromatic protons and =CH resonance .
  • Analog 3 : ¹³C NMR signals for methoxy (δ ~55 ppm) and fluorinated carbons (δ ~160 ppm) .

The target compound’s chloro and fluoro substituents would deshield adjacent protons, causing downfield shifts in ¹H NMR compared to methoxy-containing analogs.

Crystallographic Features

  • 2-Fluoro-4-methoxy analog : Triclinic crystal system (P1), Z = 4, with a flattened boat conformation in the pyrimidine ring .
  • 2,4,6-Trimethoxy analog : Dihedral angle of 80.94° between thiazolopyrimidine and benzene rings; C—H···O hydrogen bonds stabilize crystal packing .

The target compound’s chloro-fluoro substituents may alter dihedral angles or hydrogen-bonding networks compared to these analogs.

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